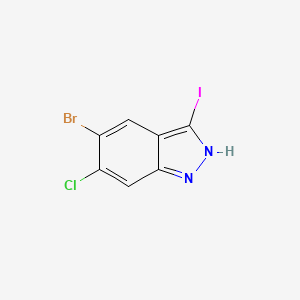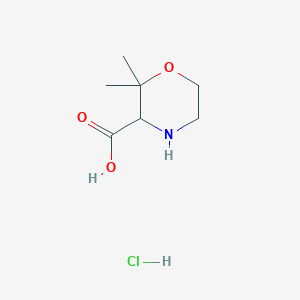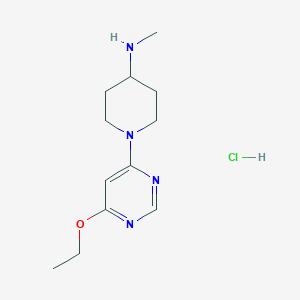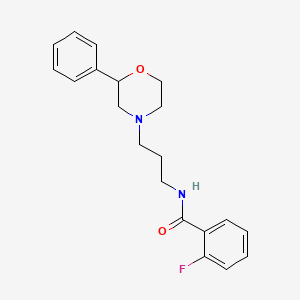
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, also known as BPHPP, is a chemical compound that belongs to the sulfonamide family. It is a white crystalline powder that is used in scientific research for its pharmacological properties.
科学的研究の応用
Photodynamic Therapy Applications
The synthesis and characterization of novel zinc phthalocyanines substituted with benzenesulfonamide derivatives have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers. Their ability to generate singlet oxygen effectively is crucial for inducing cell death in cancerous cells, positioning them as promising candidates for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Compounds containing the benzenesulfonamide moiety have been extensively studied for their enzyme inhibitory effects, notably against carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in blood and tissues. Inhibitors based on benzenesulfonamide have shown potential in treating conditions like glaucoma, epilepsy, and mountain sickness. For instance, substituted pyrazolines have demonstrated significant inhibitory activity against carbonic anhydrase I and II, suggesting their potential as therapeutic agents (Gul et al., 2016).
Material Science
The structural versatility of benzenesulfonamide derivatives extends their application to material science, particularly in the development of non-linear optical materials and catalysis. These compounds have been utilized in synthesizing cinchonidinium salts, showing highly enantioselective catalytic activity, which is crucial in asymmetric synthesis, a fundamental process in pharmaceutical manufacturing (Itsuno, Yamamoto, & Takata, 2014).
作用機序
Target of Action
Sulfonamides, the class of compounds to which it belongs, are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the bacterial synthesis of folic acid, which is crucial for dna replication .
Pharmacokinetics
It is known that the compound is a white crystalline powder that is soluble in water and organic solvents, which could influence its bioavailability.
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth by interfering with the synthesis of folic acid .
特性
IUPAC Name |
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-15(18,12-5-3-2-4-6-12)11-17-21(19,20)14-9-7-13(16)8-10-14/h2-10,17-18H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHAIFZVXNKZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)


![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2381497.png)
![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)


![N-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2381506.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2381507.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)